3-Cyclopropoxypyridine-2,6-dicarboxamide
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Overview
Description
3-Cyclopropoxypyridine-2,6-dicarboxamide is a chemical compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with cyclopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxypyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxypyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of metalloenzyme active sites and as a probe for metal ion recognition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of sensors and materials for environmental monitoring
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can mimic the active sites of metalloenzymes, facilitating various biochemical reactions. The compound’s molecular targets include transition metal ions such as copper, nickel, and zinc, which play crucial roles in its biological and catalytic activities .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2,6-dicarboxamide
- 2,6-Diaminopyridine
- Pyridine-2,6-dicarboxylic acid
- Cyclopropylamine derivatives
Uniqueness
3-Cyclopropoxypyridine-2,6-dicarboxamide is unique due to its cyclopropoxy group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(14)6-3-4-7(16-5-1-2-5)8(13-6)10(12)15/h3-5H,1-2H2,(H2,11,14)(H2,12,15) |
InChI Key |
GRLXFSSLWPSPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
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